

# Application Notes and Protocols for Studying Arprinocid-15N3 Drug Residue in Poultry

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## Compound of Interest

Compound Name: Arprinocid-15N3

Cat. No.: B15559357

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## Introduction

Arprinocid is an anticoccidial agent formerly utilized in the poultry industry to control parasitic infections caused by Eimeria species. Understanding the metabolic fate and tissue distribution of Arprinocid is crucial for ensuring food safety and determining appropriate withdrawal periods before poultry products enter the human food chain. In vivo, Arprinocid is metabolized to its principal and more active metabolite, Arprinocid-1-N-oxide.<sup>[1]</sup> The accurate quantification of both Arprinocid and its N-oxide metabolite is therefore essential for comprehensive drug residue studies.

The use of a stable isotope-labeled internal standard, such as **Arprinocid-15N3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopically labeled standard mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and matrix effects, thereby ensuring the highest level of accuracy and precision in residue quantification.

These application notes provide detailed protocols for the extraction and quantification of Arprinocid and its metabolite, Arprinocid-1-N-oxide, in poultry tissues using **Arprinocid-15N3** as an internal standard.

## Data Presentation

The following tables summarize quantitative data for Arprinocid and Arprinocid-1-N-oxide residues in chicken tissues. This data is essential for assessing the depletion of the drug and its metabolite over time.

Table 1: Residue Levels of Arprinocid and Arprinocid-1-N-oxide in Chicken Liver

This table presents the concentration of Arprinocid and its primary metabolite, Arprinocid-1-N-oxide, found in the liver of chickens that were fed a diet containing 70 ppm of Arprinocid.

Analyte	Matrix	Concentration (ppm)
Arprinocid	Chicken Liver	0.64
Arprinocid-1-N-oxide	Chicken Liver	0.33 <sup>[1]</sup>

Table 2: Illustrative Depletion of Arprinocid Residues in Various Chicken Tissues Over Time

The following table provides an example of how Arprinocid residue levels might deplete in various chicken tissues following withdrawal from medicated feed. The data is presented as parts per million (ppm).

Withdrawal Time (Days)	Liver (ppm)	Kidney (ppm)	Muscle (ppm)	Fat (ppm)
0	0.75	0.55	0.15	0.10
1	0.45	0.30	0.08	0.05
3	0.15	0.10	< 0.05	< 0.05
5	< 0.05	< 0.05	< 0.05	< 0.05
7	ND	ND	ND	ND
ND: Not Detected				

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of Arprinocid and Arprinocid-1-N-oxide in poultry tissues.

## Protocol 1: Sample Preparation and Extraction of Arprinocid and Arprinocid-1-N-oxide from Poultry Tissues

Objective: To efficiently extract Arprinocid and Arprinocid-1-N-oxide from various poultry tissues for LC-MS/MS analysis.

Materials:

- Homogenized poultry tissue (liver, kidney, muscle, fat)
- **Arprinocid-15N3** internal standard solution (1 µg/mL in methanol)
- Extraction Solvent: Acetonitrile with 1% formic acid
- 50 mL polypropylene centrifuge tubes
- High-speed homogenizer/blender
- Centrifuge capable of 4000 x g
- Syringe filters (0.22 µm, PTFE)

Procedure:

- Weigh 2 g ( $\pm$  0.01 g) of homogenized tissue into a 50 mL centrifuge tube.
- Spike the sample with 100 µL of the 1 µg/mL **Arprinocid-15N3** internal standard solution.
- Add 10 mL of extraction solvent (acetonitrile with 1% formic acid) to the tube.
- Homogenize the sample for 1 minute at high speed.
- Vortex the tube for 2 minutes.

- Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds to dissolve the residue.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

## Protocol 2: LC-MS/MS Quantification of Arprinocid and Arprinocid-1-N-oxide

Objective: To quantify the concentration of Arprinocid and Arprinocid-1-N-oxide in the prepared tissue extracts.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program:

Time (min)	%A	%B
0.0	90	10
1.0	90	10
5.0	10	90
7.0	10	90
7.1	90	10

| 10.0 | 90 | 10 |

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:

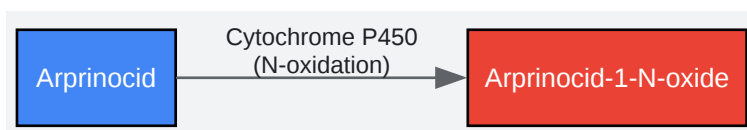
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Arprinocid (Quantifier)	278.1	149.0	25
Arprinocid (Qualifier)	278.1	122.0	35
Arprinocid-1-N-oxide (Quantifier)	294.1	278.1	20
Arprinocid-1-N-oxide (Qualifier)	294.1	149.0	30
Arprinocid-15N3 (Internal Standard)	281.1	152.0	25

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analytes in the tissue samples is then determined from this calibration curve.

## Visualizations

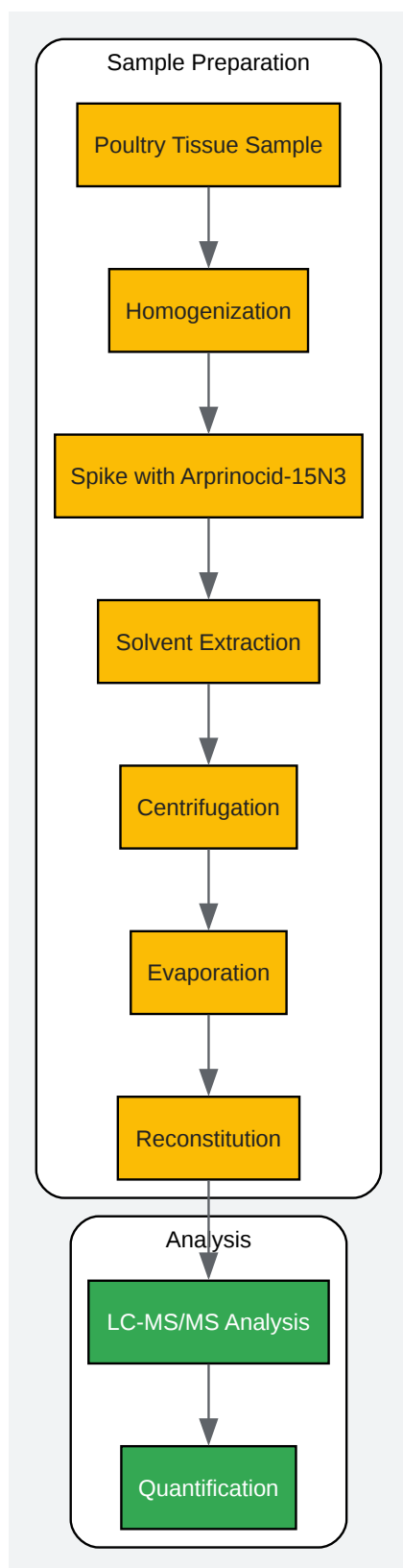
### Metabolic Pathway of Arprinocid



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Metabolic conversion of Arprinocid.

## Experimental Workflow for Residue Analysis



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Workflow for Arprinocid residue analysis.

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## References

- 1. A comparative study of the biological activities of arprinocid and arprinocid-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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